![molecular formula C10H10F3NO2 B1507583 Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-08-6](/img/structure/B1507583.png)
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate
Overview
Description
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder with a molecular formula of C10H10F3NO2 and a molecular weight of 237.19 g/mol. This compound is also known as Methyl 2-(2-amino-4-trifluoromethylphenyl)acetate or Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate.
Mechanism of Action
The mechanism of action of Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate in lab experiments is its potential for a wide range of biological activities. It can be used in experiments to study the mechanisms of inflammation, pain, and cancer growth. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential applications in the treatment of inflammatory and cancerous conditions. Additionally, the use of this compound as a fluorescent probe for metal ions could be further explored.
Scientific Research Applications
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
methyl 2-[2-amino-4-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)4-6-2-3-7(5-8(6)14)10(11,12)13/h2-3,5H,4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXSWFKZFNAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730613 | |
Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate | |
CAS RN |
13544-08-6 | |
Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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